Activation Energy of Thermal Decomposition
The apparent activation energy (Eₐ) for the exothermic thermal decomposition of MNPP, determined by the Kissinger method from DSC curves at four heating rates (2.5, 5.0, 10.0, and 15.0 K·min⁻¹ under N₂ flow of 100 mL·min⁻¹), is 278.44 kJ·mol⁻¹. This value is 2.78-fold higher than that of its 3‑carboxy analog CNPP (Eₐ = 100.05 kJ·mol⁻¹) and 15.2% lower than that of the 3,6‑dinitro analog DNPP (Eₐ = 320.83 kJ·mol⁻¹) [1]. The Flynn-Wall-Ozawa integral method yields concordant values: MNPP Eₐ = 273.80 kJ·mol⁻¹, CNPP Eₐ = 104.09 kJ·mol⁻¹, DNPP Eₐ = 314.52 kJ·mol⁻¹ [1]. The linear correlation coefficients (rₖ = 0.9965 for MNPP, rₒ = 0.9968) confirm high kinetic reliability [1].
| Evidence Dimension | Activation energy of thermal decomposition (Eₐ, Kissinger method) |
|---|---|
| Target Compound Data | MNPP: Eₐ = 278.44 kJ·mol⁻¹ (Kissinger); 273.80 kJ·mol⁻¹ (Ozawa) |
| Comparator Or Baseline | CNPP: Eₐ = 100.05 kJ·mol⁻¹ (Kissinger); DNPP: Eₐ = 320.83 kJ·mol⁻¹ (Kissinger) |
| Quantified Difference | MNPP Eₐ is 178.39 kJ·mol⁻¹ higher than CNPP (2.78×); MNPP Eₐ is 42.39 kJ·mol⁻¹ lower than DNPP (13.2%) |
| Conditions | DSC at β = 2.5, 5.0, 10.0, 15.0 K·min⁻¹; N₂ atmosphere at 100 mL·min⁻¹; sample mass ~0.0800 g; temperature range ambient to 700 K |
Why This Matters
A 2.78-fold higher activation energy barrier directly translates to substantially greater resistance to thermally induced runaway decomposition, making MNPP a demonstrably safer choice than CNPP for processes involving thermal stress, while avoiding the full synthetic complexity and potential handling sensitivity of DNPP.
- [1] Jiao-Qiang Zhang, Ning-Ning Zhao, Hong-Yu Zhou, Hai-Xia Ma, Hong-Xu Gao, Bo-Zhou Wang, Rong-Zu Hu, 'Theoretical and Experimental Studies on Thermal Behavior of 3-Methyl, 3-Carboxy, and 3-Nitro Substituted 1H,4H-6-nitro-pyrazolo[4,3-c]pyrazole,' Journal of the Chemical Society of Pakistan, 2017, 39(3), 343–351. View Source
